3-Nitro-2-naphthylamine

Intramolecular hydrogen bonding Infrared spectroscopy Solvent effects

Researchers synthesizing azo dyes or 2,3-disubstituted naphthalenes require isomer-specific reactivity that generic nitronaphthylamines cannot provide. 3-Nitro-2-naphthylamine (CAS 13115-28-1) addresses this gap: • Intramolecular N-H⋯O hydrogen bonding (confirmed by ~50% reduced solvent-induced N-H shift) ensures predictable diazo coupling rates and regiochemistry. • Documented electrophilic substitution map (Ward, Coulson & Wells) enables rational installation of halogens, nitro, or sulfonic acid groups. • Distinct pKa (1.19) and mp (115.5°C) anchor points for reliable HPLC/LC-MS method development. Supplied as a solid, ≥98% purity. Ideal for dye chemistry, materials science, and H-bond probe studies.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 13115-28-1
Cat. No. B077541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-2-naphthylamine
CAS13115-28-1
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)N)[N+](=O)[O-]
InChIInChI=1S/C10H8N2O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H,11H2
InChIKeyZAXOISFBCDOZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-2-naphthylamine (CAS 13115-28-1): Structural Identity and Procurement Baseline


3-Nitro-2-naphthylamine (IUPAC: 3‑nitronaphthalen‑2‑amine) is a mononitro‑substituted 2‑naphthylamine isomer belonging to the nitronaphthylamine family. It is a solid with a reported melting point of 115.5 °C and a predicted pKa of ~1.19 for its conjugate acid . The amino group at the 2‑position and the nitro group at the adjacent 3‑position create a sterically and electronically unique ortho‑like arrangement on the naphthalene ring, distinguishing it from the 13 other isomeric mononitronaphthylamines. This adjacency gives rise to intramolecular hydrogen bonding that is absent in all non‑adjacent isomers . The compound is primarily utilised as a chemical intermediate, particularly in azo‑dye synthesis via diazo‑coupling reactions and in the preparation of 2,3‑disubstituted naphthalene derivatives .

Why 3‑Nitro‑2‑naphthylamine (CAS 13115-28-1) Cannot Be Replaced by Other Mononitronaphthylamine Isomers


The fourteen mononitronaphthylamine isomers are not functionally interchangeable. In 3‑nitro‑2‑naphthylamine, the nitro and amino groups occupy adjacent ring positions, which permits the formation of a six‑membered intramolecular hydrogen‑bonded chelate ring (N–H⋯O). Bryson and Werner (1960) demonstrated that for the four isomers bearing adjacent substituents – including 3‑nitro‑2‑naphthylamine – the decrease in N–H stretching frequency upon changing from carbon tetrachloride to pyridine is approximately half of the decrease observed for the ten non‑adjacent isomers . This intramolecular hydrogen bonding persists even in hydrogen‑bond‑accepting solvents, lowering the effective polarity and altering the solute’s solvation shell. Consequently, adjacent isomers exhibit distinct dipole moments, chromatographic retention, and solvatochromic behaviour relative to non‑adjacent isomers . Substituting a non‑adjacent isomer – e.g., 4‑nitro‑2‑naphthylamine or 5‑nitro‑2‑naphthylamine – would therefore change the physicochemical property profile and potentially disrupt a synthetic transformation or analytical method that relies on the specific hydrogen‑bonding or electronic character of 3‑nitro‑2‑naphthylamine.

Quantitative Differentiation Evidence for 3‑Nitro‑2‑naphthylamine (CAS 13115-28-1) vs. Closest Comparators


Intramolecular Hydrogen‑Bond Strength: 3‑Nitro‑2‑naphthylamine vs. Non‑Adjacent Isomers

3‑Nitro‑2‑naphthylamine (adjacent NH₂/NO₂) forms a six‑membered intramolecular hydrogen‑bonded chelate. Bryson and Werner (1960) measured the N–H stretching frequency decrease upon changing solvent from CCl₄ to pyridine for all 14 mononitronaphthylamines. For the ten non‑adjacent isomers, the decrease was approximately uniform (full solvent‑solute H‑bonding). For the four adjacent isomers – including 3‑nitro‑2‑naphthylamine – the decrease was about half of the value observed for the non‑adjacent group, indicating that intramolecular H‑bonding competes with and reduces the extent of intermolecular solvent‑solute H‑bonding . This is a direct head‑to‑head comparison within the same study.

Intramolecular hydrogen bonding Infrared spectroscopy Solvent effects

pKa (Conjugate Acid) of 3‑Nitro‑2‑naphthylamine vs. 1‑Nitro‑2‑naphthylamine

The predicted pKa of the conjugate acid of 3‑nitro‑2‑naphthylamine is 1.19 ± 0.10 . For its closest structural isomer, 1‑nitro‑2‑naphthylamine (CAS 606‑57‑5), the predicted pKa of the conjugate acid is reported as −0.96 ± 0.10 . The difference of >2 pKa units reflects the distinct electronic environment: in 3‑nitro‑2‑naphthylamine the nitro group is peri‑ to the amino group on the same ring, whereas in 1‑nitro‑2‑naphthylamine the nitro group is ortho‑ to the amino group with different resonance and inductive withdrawal. This is a cross‑study comparable comparison, as both values are predicted by the same computational methodology (ACD/Labs or analogous software).

Acid dissociation constant Basicity Electronic effects

Melting Point and Physical‑Form Differentiation: 3‑Nitro‑2‑naphthylamine vs. 1‑Nitro‑2‑naphthylamine

3‑Nitro‑2‑naphthylamine melts at 115.5 °C and is typically supplied as a crystalline solid. In contrast, 1‑nitro‑2‑naphthylamine (CAS 606‑57‑5) has a predicted boiling point of 385.3 °C at 760 mmHg with a density of 1.366 g/cm³, and it is reported as a solid with a different crystalline habit . Although the melting point of the 1‑nitro isomer is not consistently reported across all databases, the 3‑nitro isomer’s well‑defined melting point of 115.5 °C provides a convenient quality‑control parameter (e.g., identity confirmation by mixed melting point), whereas the 1‑nitro isomer is often characterised by chromatographic purity alone. This is a cross‑study comparable observation derived from vendor and database specification sheets.

Thermal properties Crystallinity Handling

Electrophilic Substitution Regioselectivity: 3‑Nitro‑2‑naphthylamine vs. Other Nitronaphthylamines

Ward, Coulson and Wells (1957) systematically studied the electrophilic substitution reactions of 3‑nitro‑2‑naphthylamine and its N‑acylated derivatives, reporting the specific positions attacked and the product distributions obtained under various conditions . The presence of the electron‑withdrawing nitro group adjacent to the amino group deactivates certain positions while the amino group activates others, resulting in a substitution pattern unique to the 2,3‑disubstituted naphthalene scaffold. In contrast, the nitration of N‑acyl derivatives of other nitronaphthylamine isomers (e.g., 4‑nitro‑2‑naphthylamine, 5‑nitro‑1‑naphthylamine) occurs at different positions and with different yields, as documented by Ward and Wells (1961) . This represents a class‑level inference: each isomer class directs electrophiles to distinct ring positions dictated by the relative orientation of the NH₂ and NO₂ groups.

Electrophilic aromatic substitution Regioselectivity Nitration Bromination

UV‑Vis Solvatochromic Shift: Adjacent Isomers vs. Non‑Adjacent Isomers

Pearson (1961) measured the UV‑Vis absorption spectra of all fourteen nitronaphthylamines in both polar and non‑polar solvents and correlated the magnitude of the bathochromic shift of the first absorption band with mesomeric interaction and intramolecular hydrogen bonding . The isomers with adjacent NH₂/NO₂ groups – including 3‑nitro‑2‑naphthylamine – exhibited a characteristic bathochromic shift pattern differing from that of non‑adjacent isomers. Hodgson and Hathway (1945) had earlier reported the absorption spectra of several mononitronaphthylamines, including the 3‑nitro‑2‑isomer, and used the spectral differences to make structural assignments . This is class‑level inference: the spectral behaviour is a function of adjacency, shared by 3‑nitro‑2‑naphthylamine with the three other adjacent isomers but distinct from the ten non‑adjacent isomers.

UV-Vis spectroscopy Solvatochromism Electronic spectra

Use as a Selective Synthetic Precursor for 2,3‑Disubstituted Naphthalene Derivatives

3‑Nitro‑2‑naphthylamine is prepared by the partial reduction of 2,3‑dinitronaphthalene using sodium disulphide, a method described by Ward and Coulson (1954) and refined by van Rij, Verkade and Wepster (1951) . The selective monoreduction of 2,3‑dinitronaphthalene is uniquely enabled by the 2,3‑relationship: the two nitro groups are sterically and electronically differentiated, permitting preferential reduction at one position. This contrasts with other dinitronaphthalene isomers (e.g., 1,3‑, 1,5‑, 1,8‑) where monoreduction selectivity is dictated by different steric/electronic factors, as discussed by Hodgson and Birtwell (1944) for the 1,3‑isomer . The ability to generate 3‑nitro‑2‑naphthylamine in good yield and purity from 2,3‑dinitronaphthalene is a specific synthetic advantage that is not transferable to other isomer series.

Synthetic intermediate 2,3‑Dinitronaphthalene Selective reduction

High‑Confidence Application Scenarios for 3‑Nitro‑2‑naphthylamine (CAS 13115-28-1) Based on Differentiated Properties


Azo‑Dye Coupling Component Requiring Defined Intramolecular Hydrogen‑Bonding Character

In azo‑dye synthesis, the coupling component’s electronic character directly influences the λ_max, extinction coefficient, and photostability of the resulting dye. 3‑Nitro‑2‑naphthylamine’s intramolecular hydrogen bond – confirmed by the ∼50% reduction in solvent‑induced N–H frequency shift vs. non‑adjacent isomers – modulates the electron density on the amino group, which in turn affects the rate and regiochemistry of diazo coupling. This provides a predictable, tunable coupling behaviour that non‑adjacent nitronaphthylamine isomers cannot replicate. Dye chemists selecting this isomer can therefore achieve colouristic and fastness properties that are specifically associated with the 2,3‑adjacent scaffold.

Synthesis of 2,3‑Disubstituted Naphthalene Building Blocks via Electrophilic Substitution

The electrophilic substitution patterns of 3‑nitro‑2‑naphthylamine have been systematically mapped by Ward, Coulson and Wells . Researchers building 2,3‑disubstituted naphthalene libraries – for materials science, ligand design, or medicinal chemistry – can rely on this documented regiochemical map to install halogens, additional nitro groups, or sulfonic acid groups at predictable positions. Attempting the same transformations with an alternative isomer (e.g., 4‑nitro‑2‑naphthylamine) would yield a different regioisomeric product that may lack the desired biological or material property.

Analytical Reference Standard with Defined Melting Point and pKa for Method Development

The experimentally determined melting point of 115.5 °C and the predicted conjugate‑acid pKa of 1.19 provide unambiguous physicochemical anchor points for analytical method development. When developing HPLC or LC‑MS methods for nitronaphthylamine mixtures, 3‑nitro‑2‑naphthylamine’s >100‑fold higher basicity vs. 1‑nitro‑2‑naphthylamine (pKa 1.19 vs. −0.96) dictates its retention time under ion‑pairing or pH‑controlled conditions. Method developers can use these distinct properties to design separations that resolve this isomer from co‑occurring nitronaphthylamines.

Spectroscopic Probe or Model Compound for Intramolecular Hydrogen‑Bonding Studies

3‑Nitro‑2‑naphthylamine is one of only four nitronaphthylamine isomers capable of forming an intramolecular N–H⋯O hydrogen‑bonded chelate. Its well‑characterised UV‑Vis solvatochromic behaviour and IR‑derived hydrogen‑bond strength data make it a valuable model compound for physical‑organic studies of intramolecular hydrogen bonding in aromatic systems. It can serve as a calibration standard or reference compound when developing computational models for H‑bond energetics, or as a probe in solvent‑polarity studies.

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